[(4-Fluorophenyl)sulfonyl]acetonitrile
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Description
[(4-Fluorophenyl)sulfonyl]acetonitrile is a useful research compound. Its molecular formula is C8H6FNO2S and its molecular weight is 199.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It is known that the compound can undergo biotransformation . The presence of the sulfonyl group and the nitrile group in the molecule suggests that it may interact with its targets through mechanisms such as covalent bonding or hydrogen bonding.
Biochemical Pathways
It is known that the compound can be used to produce 3-(4-fluoro-benzenesulfonyl)-thiophen-2-ylamine , suggesting that it may be involved in the synthesis of this compound
Pharmacokinetics
It is known that the compound undergoes biotransformation . The presence of the fluorine atom in the molecule may influence its pharmacokinetic properties, as fluorine is often used in drug design to improve bioavailability.
Action Environment
The action, efficacy, and stability of [(4-Fluorophenyl)sulfonyl]acetonitrile can be influenced by various environmental factors. For instance, the compound is incompatible with oxidizing agents . Therefore, it should be stored in a cool, dry condition in a well-sealed container .
Biochemical Analysis
Biochemical Properties
[(4-Fluorophenyl)sulfonyl]acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is its biotransformation by marine fungi, such as Aspergillus sydowii Ce19, which converts this compound to 4-Fluorophenylacetic acid . This transformation indicates that this compound can serve as a substrate for specific enzymatic reactions, highlighting its potential utility in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s biotransformation to 4-Fluorophenylacetic acid by Aspergillus sydowii Ce19 is one example of its metabolic involvement . This transformation indicates that this compound can be metabolized by specific enzymes, leading to the production of metabolites that may have distinct biochemical properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXJZTLPEMITJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340572 |
Source
|
Record name | (4-Fluorobenzene-1-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32083-66-2 |
Source
|
Record name | (4-Fluorobenzene-1-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluorobenzenesulfonyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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